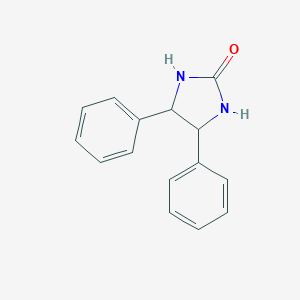

4,5-Diphenyl-2-imidazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAJDFOBMYBISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297136 | |

| Record name | 4,5-Diphenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100820-83-5 | |

| Record name | 4,5-Diphenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4,5-Diphenyl-2-Imidazolidinone and Related Scaffolds

The construction of the 2-imidazolidinone ring can be achieved through several distinct synthetic disconnections. Key strategies include the cyclization of linear urea (B33335) derivatives, the diamination of unsaturated carbon-carbon bonds, and condensation reactions involving 1,2-diamines and a carbonyl source.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A highly efficient and atom-economical method for synthesizing imidazolidin-2-ones involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgnih.govorganic-chemistry.org This organocatalytic approach offers excellent chemo- and regioselectivity for the formation of the five-membered cyclic urea. acs.orgnih.gov

The reaction is typically catalyzed by strong, non-nucleophilic organic bases, with the phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) being particularly effective. acs.orgorganic-chemistry.orgorganic-chemistry.org The use of BEMP allows the reaction to proceed under ambient conditions with remarkably short reaction times, in some cases as little as one minute. acs.orgnih.gov Other bases such as guanidines (e.g., TBD) have also been employed, though they may require higher temperatures. acs.org The reaction demonstrates broad substrate scope and high functional group tolerance. acs.org

Mechanistic studies, supported by DFT calculations, suggest that the reaction proceeds through the deprotonation of the urea nitrogen by the base. acs.org For propargylic ureas with a quaternary carbon adjacent to the alkyne, a nonassisted cyclization of the deprotonated urea is the favored pathway. acs.org In cases where the carbon alpha to the triple bond is tertiary, a base-mediated isomerization to an allenamide intermediate is proposed, which then undergoes cyclization to form the corresponding imidazol-2-one. acs.orgnih.gov

A notable advantage of this methodology is the potential for a one-pot synthesis, starting directly from propargyl amines and isocyanates to generate the propargylic urea in situ, which then cyclizes to the imidazolidin-2-one. acs.org

Table 1: Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| BEMP (5 mol%) | Propargylic ureas with quaternary carbon α to triple bond | Imidazolidin-2-ones | MeCN, Room Temperature | Excellent | acs.org |

| BEMP (5 mol%) | Propargylic ureas with tertiary carbon α to triple bond | Imidazol-2-ones | MeCN, Room Temperature, 1 min | Excellent | acs.org |

| TBD (10 mol%) | Propargylic urea 1a | Imidazolidinone 2a | Acetonitrile (B52724), 100 °C | Quantitative | acs.org |

Transition Metal-Catalyzed Cyclization Approaches

Transition metals play a pivotal role in catalyzing the formation of imidazolidin-2-ones through various cyclization strategies. These methods often involve the activation of different functionalities within the precursor molecules, leading to the desired heterocyclic ring system.

Nickel catalysis has been successfully employed in the synthesis of imidazoles through the cyclization of amido-nitriles. rsc.org This method allows for the formation of 2,4-disubstituted NH-imidazoles under mild reaction conditions, tolerating a variety of functional groups. rsc.org The proposed mechanism involves the nickel-catalyzed addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the imidazole (B134444) product. rsc.org While this specific route leads to imidazoles, related nickel-catalyzed cycloadditions of aziridines with isocyanates can produce imidazolidin-2-ones. organic-chemistry.orgmdpi.com In this latter reaction, an iminooxazolidine is initially formed and subsequently isomerizes to the more stable imidazolidin-2-one, a process also promoted by the nickel catalyst. mdpi.com

Copper(I) catalysts are effective in promoting the ring-opening reactions of aziridines for the synthesis of imidazolidinones. researchgate.netacs.orgfrontiersin.orgnih.gov One notable example is the copper(I)-catalyzed ring opening of 1,1′-diBoc-2,2′-biaziridine with Grignard reagents. researchgate.netacs.org This desymmetrizing cascade process yields enantiopure trans-4,5-disubstituted 2-imidazolidinones. researchgate.netacs.org The reaction tolerates a range of alkyl, cyclic, and aryl Grignard reagents. researchgate.netacs.org Another approach involves the copper-catalyzed reaction of aziridines with isocyanates, which efficiently produces substituted imidazolidinones. frontiersin.orgnih.gov The proposed mechanism initiates with the coordination of the aziridine (B145994) to the copper catalyst, followed by nucleophilic attack of the isocyanate to open the aziridine ring, and subsequent intramolecular cyclization. frontiersin.orgnih.gov

Palladium-catalyzed diamination of olefins and dienes represents a powerful strategy for the construction of the imidazolidin-2-one scaffold. nih.govacs.org This intermolecular approach involves the addition of two nitrogen atoms across a carbon-carbon double bond. mdpi.com Using di-tert-butyldiaziridinone as the nitrogen source, conjugated dienes can be regioselectively and stereoselectively diaminated at the internal double bond in the presence of a Pd(0) catalyst to give imidazolidinones in high yields. nih.govacs.org Mechanistic studies suggest the reaction proceeds through the oxidative addition of the Pd(0) into the N-N bond of the diaziridinone to form a four-membered palladacycle intermediate. nih.govacs.org This intermediate then reacts with the olefin via migratory insertion and subsequent reductive elimination to afford the diamination product and regenerate the active catalyst. nih.gov This methodology has also been extended to the diamination of terminal olefins, which is thought to proceed through an in situ generated diene intermediate. acs.org

Table 2: Transition Metal-Catalyzed Cyclization Approaches

| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Nickel | Cyclization of amido-nitriles | Amido-nitriles | 2,4-disubstituted NH-imidazoles | Mild conditions, good functional group tolerance. | rsc.org |

| Copper(I) | Ring opening of biaziridine | 1,1′-diBoc-2,2′-biaziridine, Grignard reagents | Enantiopure trans-4,5-disubstituted 2-imidazolidinones | Desymmetrizing cascade process. | researchgate.netacs.org |

| Copper(I) | Reaction of aziridines with isocyanates | Aziridines, Isocyanates | Substituted imidazolidinones | Good functional group compatibility. | frontiersin.orgnih.gov |

| Palladium(0) | Diamination of dienes | Conjugated dienes, Di-tert-butyldiaziridinone | Imidazolidinones | High regioselectivity for internal double bond. | nih.govacs.org |

Condensation Reactions Involving Urea Derivatives

The most traditional and straightforward method for synthesizing imidazolidin-2-ones, including this compound, is the condensation reaction between a 1,2-diamine and a carbonyl source. nih.govnih.gov For the synthesis of this compound, this typically involves the reaction of meso-1,2-diphenylethylenediamine (B1233172) (stilbenediamine) with a carbonylating agent.

Commonly used carbonyl sources include urea, phosgene (B1210022), and their derivatives. mdpi.comnih.gov The reaction of a 1,2-diamine with urea is an established method, often carried out at elevated temperatures. google.com For instance, the synthesis of 5,5-diphenyl-2,4-imidazolidinedione (phenytoin) involves the condensation of benzil (B1666583) with urea. asianpubs.orgresearchgate.net A related synthesis of 4,5-dihydroxy-4,5-diphenyl-2-imidazolidinone is achieved through the condensation of benzil with urea. chemsynthesis.com

Another approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles, which yields 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov The reaction conditions are generally simple, utilizing readily available starting materials. nih.gov The synthesis of 4,5-dihydroxyimidazolidin-2-one (B1345477) can be achieved through the condensation of glyoxal (B1671930) with urea. google.com

The synthesis of 4,5-diphenyl-1H-imidazol-2-thiol, a precursor to related imidazole derivatives, is accomplished by the condensation of benzoin (B196080) with thiourea (B124793). scirp.org This highlights the versatility of condensation reactions in accessing not only imidazolidinones but also closely related heterocyclic structures.

Table 3: Condensation Reactions for Imidazolidinone Synthesis

| Reactants | Product | Conditions | Reference |

|---|---|---|---|

| meso-1,2-Diphenylethylenediamine, Urea | This compound | Heating | google.com |

| Benzil, Urea | 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) | Alcoholic solution, NaOH | asianpubs.orgresearchgate.net |

| (2,2-Diethoxyethyl)ureas, Aromatic C-nucleophiles | 4-Substituted imidazolidin-2-ones | Acid catalysis (e.g., TFA), Refluxing toluene | nih.gov |

| Glyoxal, Urea | 4,5-Dihydroxyimidazolidin-2-one | Base catalysis | google.com |

| Benzoin, Thiourea | 4,5-Diphenyl-1H-imidazol-2-thiol | Dimethylformamide, 150°C | scirp.org |

Aziridine Ring Expansion Methodologies

The synthesis of imidazolidin-2-ones, including the 4,5-diphenyl derivative, via aziridine ring expansion is recognized as an elegant and powerful strategy. acs.orgunipr.it This approach typically involves the reaction of an aziridine with an isocyanate, often facilitated by a catalyst. unipr.itfrontiersin.org

A notable method involves a copper-catalyzed [3+2] cycloaddition reaction between N-tosylaziridines and isocyanates. frontiersin.orgnih.gov For instance, the reaction of N-tosylaziridine with phenylisocyanate under optimized conditions can yield the corresponding imidazolidinone in 74% yield. frontiersin.orgnih.gov The scope of this reaction is broad, accommodating various substituted aryl isocyanates. frontiersin.orgnih.gov Electron-withdrawing groups (p-acetyl, p-chloro) and electron-donating groups (p-methoxy) on the phenylisocyanate are well-tolerated, providing yields from 60% to 83%. frontiersin.orgnih.gov

The reaction also shows applicability to a range of substituted aziridines, although yields can be affected by steric hindrance. frontiersin.orgnih.gov While unsubstituted aziridines react smoothly, the reaction of more sterically hindered aziridines like those with diphenylmethanimine may fail. frontiersin.orgnih.gov However, aziridines with vinyl, methoxycarbonyl, benzyl (B1604629), or biphenyl (B1667301) substituents can successfully react to form the corresponding imidazolidinones in yields ranging from 36% to 56%. frontiersin.orgnih.gov A one-pot synthesis of highly-substituted 2-imidazolines, a related structure, has also been achieved through the ring expansion of an imidoyl chloride with trans-2,3-diphenyl aziridine, demonstrating the versatility of diphenyl-substituted aziridines as precursors. nih.gov

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving yield, selectivity, and process efficiency. Key strategies involve fine-tuning catalysts, modulating reaction conditions, and considering scalability from the outset.

Catalyst Tuning and Ligand Effects

Catalyst selection and modification are central to optimizing synthetic outcomes. In nickel-catalyzed cyclizations of amido-nitriles, catalyst loading is a key parameter, with 5–10 mol% of Ni(cod)₂ found to be optimal for maximizing yield. Beyond nickel, the exploration of alternative transition-metal catalysts, such as palladium or copper, is a strategy to enhance regioselectivity. unipr.it

The ligands associated with the metal center also play a critical role. For instance, in palladium-catalyzed asymmetric syntheses of imidazolidin-2-one derivatives from N-allyl ureas, the use of a chiral spiro phosphoramidite (B1245037) ligand was shown to have a remarkable effect on asymmetric induction. unipr.it The electronic properties of ligands can be finely tuned to influence the catalytic cycle. researchgate.net 2-Imidazolines themselves have been developed as ligands where substitution on the nitrogen atom provides an opportunity for such electronic fine-tuning. researchgate.net

Solvent Effects and Reaction Condition Modulations

The choice of solvent and the modulation of reaction conditions are critical for controlling reaction rates and selectivity. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), have been shown to enhance reaction rates by stabilizing charged intermediates in nickel-catalyzed cyclizations.

In the synthesis of related imidazolidineiminodithiones, a comprehensive study of solvent effects demonstrated that DMF has a remarkable ability to override other factors, resulting in the exclusive generation of a single desired regioisomer. nih.gov Other solvents like acetonitrile (MeCN), acetone, and DMSO also favored the formation of this isomer, whereas less polar solvents led to mixtures or different products. nih.gov In certain organo-catalyzed hydroamidation reactions to form imidazolidin-2-ones, MeCN was found to be a crucial solvent to trigger an efficient reaction, which notably was not hindered by the presence of water. acs.org

The table below summarizes the observed effects of different solvents on the regioselectivity of a model reaction leading to imidazolidine (B613845) derivatives, highlighting the controlling influence of the solvent. nih.gov

Scalability and Process Intensification Considerations

Transitioning a synthetic protocol from the laboratory to an industrial scale requires careful consideration of scalability and process intensification. For the synthesis of this compound and related compounds, scalability has been demonstrated at the 50-gram scale for certain base-catalyzed methods.

For larger-scale production, continuous flow reactors are a key technology for process intensification. beilstein-journals.org They offer significant advantages over batch processing, including enhanced safety, better control over reaction parameters like heat and mass transfer, and potentially higher yields and selectivity. scispace.com For a base-catalyzed hydroamidation, a proposed continuous flow process includes a short residence time of 2–5 minutes at 25°C and the use of in-line IR monitoring to ensure high conversion (>98%) before workup. Such a setup also allows for efficient solvent recovery, with THF being recycled via distillation, which can reduce waste generation by 40%.

Mechanistic Investigations of Synthetic Pathways

Understanding the underlying reaction mechanisms is fundamental to the rational design and optimization of synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these pathways.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT calculations provide deep insights into the energetics and geometries of intermediates and transition states along a reaction pathway. researchgate.netresearchgate.net For the synthesis of imidazolidin-2-ones, DFT studies have been used to compare different proposed mechanisms. acs.org

In one study, DFT calculations revealed that a base-catalyzed pathway for imidazol-2-one formation proceeds through an allenamide intermediate. acs.org The transition state for the subsequent cyclization was found to have a low energy barrier (ΔG‡ = 12.5 kcal/mol), which explains the rapid kinetics observed experimentally (reaction times as short as 1 minute). acs.org In contrast, a nickel-mediated cyclization pathway was calculated to have a significantly higher activation barrier (ΔG‡ = 18.7 kcal/mol) due to the energetic cost of forming the initial metallacycle intermediate.

DFT has also been employed to rationalize the regiochemical outcomes of reactions. mdpi.com For the synthesis of imidazolidineiminodithiones, calculations at the B3LYP-D4/def2-TZVP level in implicit DMF solvent were conducted to support the proposed mechanism and explain the observed exclusive regioselectivity. mdpi.com These computational models can assess bond lengths and angles in metal complexes and simulate the entire catalytic cycle, providing a molecular-level understanding that guides further experimental work.

The table below presents a comparison of key energetic data obtained from DFT studies for different synthetic pathways to the imidazolidinone core.

Identification of Key Intermediates, e.g., Allenamide

In several synthetic strategies for imidazolidinones, particularly those starting from propargylic ureas, allenamides have been identified as crucial intermediates. acs.orgresearchgate.net The formation of the imidazolidinone ring often proceeds through a base-catalyzed or metal-catalyzed intramolecular hydroamination or cyclization.

In base-catalyzed approaches, a strong base promotes the isomerization of a propargylic urea into a transient allenamide species. acs.orgresearchgate.net This intermediate then undergoes a rapid intramolecular nucleophilic attack by the urea nitrogen onto the central carbon of the allene (B1206475) system to form the five-membered imidazolidinone ring. Density Functional Theory (DFT) studies support that this isomerization to an allenamide is a feasible and often rate-determining step in the pathway leading to imidazol-2-ones, a related class of compounds. acs.orgresearchgate.net

Gold-catalyzed reactions also utilize allenamide intermediates. Gold(I) catalysts, known for their affinity for allenes, can activate an allenamide, making it susceptible to nucleophilic attack. core.ac.uksnnu.edu.cnbeilstein-journals.org For instance, the gold-catalyzed intramolecular hydroamination of α-amino allenamides leads to the formation of 2-vinylimidazolidinones. unimi.it The proposed mechanism involves the coordination of the gold catalyst to the allene, which triggers the intramolecular attack of the amino group, forming a cyclic vinyl-gold intermediate that is then protonated to yield the final product. core.ac.uk Similarly, intermolecular hydroamination of allenamides with arylamines can be achieved using gold catalysts, producing allylamino E-enamides with high stereoselectivity. beilstein-journals.orgresearchgate.net

Energy Barrier Analysis and Kinetic Control

Computational studies, such as Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanisms for imidazolidinone synthesis. These studies provide insight into the energy barriers of different potential pathways, clarifying why certain products are formed preferentially under specific conditions (kinetic control).

For the base-catalyzed cyclization of propargylic ureas, DFT calculations have shown that the formation of an allenamide intermediate is a key step. acs.orgresearchgate.net The energy barrier for the subsequent cyclization is relatively low, which explains the rapid reaction times observed experimentally, sometimes as short as one minute. acs.orgresearchgate.net For example, in the BEMP-catalyzed cyclization, the rate-determining step is the cyclization itself, which has a calculated activation free energy of 20.8 kcal/mol. acs.org In contrast, a competing nickel-mediated cyclization pathway was calculated to have a higher energy barrier of 18.7 kcal/mol due to the energy required for metallacycle formation. These computational findings highlight how catalyst choice can dictate the reaction pathway by altering the energy landscape.

Kinetic versus thermodynamic control is also a critical factor. For instance, in reactions of N-arylcyanothioformamides with isothiocyanates, solvent choice was found to control whether the kinetic or thermodynamic product was formed. mdpi.com Computational analysis of the energy barriers for different nucleophilic attacks (e.g., N-attack vs. S-attack) helped to explain the observed regioselectivity. The pathway with the lower energy barrier represents the kinetically favored product, which may not always be the most stable (thermodynamic) product. mdpi.com

Enantioselective Synthesis Strategies for Chiral Imidazolidinones

The 4,5-disubstituted imidazolidinone structure contains two stereocenters, making enantioselective synthesis a critical goal, particularly for applications in asymmetric catalysis and pharmaceuticals. Chiral imidazolidinones, including the 4,5-diphenyl derivative, are valuable as chiral auxiliaries, ligands, and are core components of bioactive molecules. clockss.orgingentaconnect.comnih.gov

Chiral Auxiliary-Directed Approaches

One of the most established methods for controlling stereochemistry is the use of chiral auxiliaries. ingentaconnect.comthieme-connect.com These are enantiomerically pure compounds that are temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

Chiral 2-imidazolidinones themselves are frequently employed as powerful chiral auxiliaries in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Michael additions, often providing high levels of diastereoselectivity. ingentaconnect.combeilstein-journals.orgnih.gov Their stability and the rigid conformation they impart on the substrate are key to their effectiveness. ingentaconnect.com For example, the aldol reaction of a boron enolate attached to a 4,5-diphenyl-1-methyl-2-imidazolidinone auxiliary proceeds with high facial selectivity. oup.com

The synthesis of the chiral imidazolidinone ring itself can be directed by starting with a chiral precursor. A common strategy involves using enantiopure 1,2-diamines, such as (1R,2R)-1,2-diphenylethylenediamine, which can be cyclized with a carbonyl source like phosgene or its equivalents to form the corresponding (4R,5R)-4,5-diphenyl-2-imidazolidinone. rsc.orgmdpi.com This approach effectively transfers the chirality of the starting diamine to the final imidazolidinone product.

The tables below summarize findings from studies using chiral imidazolidinone auxiliaries in asymmetric reactions.

Table 1: Asymmetric Alkylation Using NCPS-Supported 2-Imidazolidinone Auxiliary Data sourced from a study on non-cross-linked polystyrene-supported auxiliaries. beilstein-journals.org

| Alkyl Halide | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Acid |

|---|---|---|

| Benzyl bromide | >99% | 99% |

| Ethyl iodide | >99% | 99% |

| Methyl iodide | >99% | 99% |

This interactive table shows the high efficiency of a polymer-supported chiral auxiliary in controlling the stereochemistry of alkylation reactions.

Table 2: Diastereoselective Aldol Reactions with Imidazolidinone Auxiliaries Data compiled from studies on bifunctional chiral auxiliaries. researchgate.net

| Aldehyde | Auxiliary System | Diastereoselectivity |

|---|---|---|

| Benzaldehyde | Dibutylboron enolate of 1,3-diacylimidazolidin-2-one | High syn-selectivity |

| Various | Tin(II) triflate mediated | Reversed enantiofacial selectivity |

This interactive table compares the stereochemical outcomes of aldol reactions under different conditions, highlighting the influence of the enolization method.

Asymmetric Catalysis in Imidazolidinone Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis than stoichiometric chiral auxiliaries. frontiersin.org In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Several catalytic asymmetric methods have been developed for synthesizing chiral imidazolidinones. clockss.org These include:

Palladium-Catalyzed Diamination: The asymmetric diamination of 1,3-dienes using a chiral palladium catalyst and a dialkylurea can produce chiral imidazolidin-2-ones with excellent yields and high enantioselectivities. mdpi.com Similarly, the intermolecular diamination of terminal alkenes using a chiral palladium-phosphine ligand system affords chiral imidazolidinones with high enantiomeric excess. mdpi.com

Thiourea-Catalyzed Tandem Reactions: Bifunctional chiral thiourea catalysts derived from cinchona alkaloids have been shown to effectively catalyze the tandem Mannich/cyclization reaction between N-sulfonylimines and diethyl 2-isocyanatomalonate. clockss.org This process directly furnishes highly functionalized chiral 2-imidazolidinones in good yields and with high enantioselectivity (up to 98% ee). clockss.org

Iron-Catalyzed C-H Amination: Chiral iron complexes can catalyze the enantioselective ring-closing C(sp³)–H amination of N-benzoyloxyureas to provide chiral 2-imidazolidinones with high yields and enantiomeric ratios. researchgate.net

Iodine-Catalyzed C-H Functionalization: An asymmetric synthesis of 4-imidazolidinones has been reported using an iodine-catalyzed intramolecular N-H/C(sp³)-H activation of derivatives of α-amino acids under visible light irradiation. researchgate.net

These catalytic methods represent the cutting edge of synthetic chemistry, providing efficient and direct routes to optically active this compound and its derivatives.

Chemical Reactivity and Transformations

General Reaction Profiles of 4,5-Diphenyl-2-Imidazolidinone

The this compound molecule can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Oxidation Reactions and Product Formation, e.g., Imidazole (B134444) N-Oxides

The oxidation of this compound can lead to the formation of imidazole N-oxides. These N-oxides are valuable intermediates in organic synthesis. The reaction is typically carried out using oxidizing agents such as hydrogen peroxide. The specific products formed depend on the reaction conditions and the reagents used.

Reduction Reactions and Derivative Synthesis

Reduction of this compound can yield various imidazole derivatives. Common reducing agents like sodium borohydride (B1222165) are employed for this purpose. The nature of the substituents on the nitrogen atoms can be altered through these reduction reactions, leading to a variety of derivative compounds. smolecule.com

Substitution Reactions and Regioselectivity

Substitution reactions on the this compound ring are influenced by the existing phenyl groups. The steric bulk of the phenyl groups can hinder nucleophilic attack at the C2 position, making electrophilic substitution at the nitrogen atoms more favorable. The electron-withdrawing nature of the phenyl rings also plays a role in the regioselectivity of these reactions, leading to specific substitution patterns on the imidazole ring. rsc.org Halogenating agents are commonly used for substitution reactions.

Cycloaddition Reactions Involving Imidazolidinone Systems

Imidazolidinone derivatives are known to participate in cycloaddition reactions, which are powerful methods for constructing cyclic and spirocyclic compounds. These reactions include 1,3-dipolar cycloadditions and Diels-Alder reactions.

1,3-Dipolar Cycloadditions and Spiro Compound Formation

Imidazolidinone derivatives with exocyclic double bonds can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with 1,3-dipoles like nitrile imines. mdpi.compreprints.org This type of reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a concerted [4+2] cycloaddition that leads to the formation of five-membered heterocyclic rings. organic-chemistry.org These reactions are a convenient route to spiro-conjugated molecules, where two rings share a single atom. mdpi.compreprints.org The regioselectivity of the addition is governed by the frontier molecular orbital (FMO) coefficients of the reactants. mdpi.compreprints.org The reaction of nitrile imines with imidazolidinone derivatives containing C=S or C=N exocyclic double bonds can lead to the formation of spiro-1,2,4-thiazolines or spiro-1,2,4-triazolines, respectively. mdpi.compreprints.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Imidazolidinone Derivatives

| Dipolarophile | 1,3-Dipole | Product Type | Ref. |

| 2-Thioxoimidazolidine-4,5-diones | Nitrile Imines | Spiro-1,2,4-thiazolines | mdpi.compreprints.org |

| 5-Aryliminoimidazolidine-2,4-diones | Nitrile Imines | Spiro-1,2,4-triazolines | mdpi.compreprints.org |

Diels-Alder Reactions with Imidazolidinone Derivatives

Derivatives of this compound can be utilized in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. Chiral imidazolidinone derivatives have been employed as auxiliaries to induce enantioselectivity in these [4+2] cycloaddition reactions. For example, chiral acrylylurea derivatives of 4,5-diphenyl-1-methyl-2-imidazolidinone have been used in asymmetric Diels-Alder reactions. acs.org Furthermore, imidazolidinone-based organocatalysts have been developed for enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes. caltech.edu The catalyst, a chiral secondary amine, reversibly forms an iminium ion with the dienophile, lowering its LUMO energy and activating it for the cycloaddition. caltech.edu The stereochemical outcome of these reactions is highly dependent on the structure of the imidazolidinone catalyst, particularly the substituents at the 5-position. caltech.eduprinceton.edu

Stereoselective Transformations and Chiral Auxiliary Applications

Chiral 2-imidazolidinones, including the 4,5-diphenyl derivative, have been successfully employed as auxiliaries in numerous asymmetric reactions, such as aldol (B89426) reactions, alkylations, and Michael additions. ingentaconnect.com Their popularity stems from their straightforward preparation, high stability against ring-opening reactions compared to oxazolidinones, and the high levels of stereocontrol they impart. ingentaconnect.comresearchgate.net

The N-acylated derivatives of this compound are highly effective chiral auxiliaries in aldol condensations, guiding the formation of new stereocenters with a high degree of predictability and diastereoselectivity. oup.com The reaction typically involves the formation of a boron or titanium enolate from the N-acyl-imidazolidinone, which then reacts with an aldehyde. oup.comnih.gov

The stereochemical outcome is often rationalized by the formation of a rigid, chelated transition state. For instance, the aldol reaction of a boron enolate derived from N-propionyl-4,5-diphenyl-1-methyl-2-imidazolidinone proceeds with excellent face selectivity. oup.comoup.com The bulky phenyl groups on the imidazolidinone ring effectively shield one face of the enolate, directing the incoming aldehyde to the opposite face.

Studies on bifunctional auxiliaries, such as 1,3-dipropionyl-trans-4,5-diphenylimidazolidin-2-one, have shown that dialdol reactions can proceed with high diastereoselectivity. researchgate.net These reactions are proposed to occur through sequential enolization and reaction of the two acyl side chains rather than via a bisenolate intermediate. researchgate.netresearchgate.net The choice of enolating agent (e.g., dibutylboron triflate vs. tin(II) triflate) can influence which side chain reacts and can even reverse the enantiofacial stereoselectivity. researchgate.net

The utility of these aldol adducts is demonstrated by their conversion into synthetically valuable building blocks, such as chiral 3-hydroxy-2-oxindoles and key intermediates for natural products. amrita.edunih.gov

Table 1: Diastereoselective Aldol Reactions Using Imidazolidinone Auxiliaries

| Auxiliary/Substrate | Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| N-Propionyl-(4R,5R)-diphenyl-1-methyl-2-imidazolidinone | Benzaldehyde | 1. Bu₂BOTf, Et₃N; 2. PhCHO | 89 | >99:1 | oup.com |

| N-Propionyl-(4R,5R)-diphenyl-1-methyl-2-imidazolidinone | Isobutyraldehyde | 1. Bu₂BOTf, Et₃N; 2. i-PrCHO | 92 | >99:1 | oup.com |

| 1,3-Dipropionyl-trans-4,5-diphenylimidazolidin-2-one | Benzaldehyde | 1. Bu₂BOTf, i-Pr₂NEt; 2. PhCHO | 82 | >95:5 | researchgate.net |

| N-Acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | N-benzylisatin | 1. TiCl₄, DIPEA; 2. Isatin deriv. | 92 | 96:4 | amrita.edu |

The alkylation of enolates derived from N-acyl-4,5-diphenyl-2-imidazolidinones is a robust method for the asymmetric synthesis of carboxylic acid derivatives. ingentaconnect.comresearchgate.net The process involves deprotonation of the N-acyl auxiliary with a strong base, typically a sodium or lithium hexamethyldisilazide (NaHMDS or LHMDS), to form a rigid Z-enolate. chim.it The subsequent SN2 reaction with an alkyl halide occurs from the less sterically hindered face of the enolate, leading to high diastereoselectivity. chim.itlibretexts.org

The sense of asymmetric induction is consistent with the formation of a chelated intermediate where the electrophile approaches from the face opposite to the proximate phenyl group on the five-membered ring. ingentaconnect.com This methodology has been successfully applied using various electrophiles, including reactive alkyl halides like benzyl (B1604629) bromide and allyl bromide. ingentaconnect.com

To improve the recovery and reuse of the expensive chiral auxiliary, polymer-supported versions have been developed. chim.itscispace.com For example, an imidazolidinone auxiliary supported on non-cross-linked polystyrene (NCPS) demonstrated excellent diastereocontrol (>99% de) in asymmetric alkylation reactions, allowing for the production of highly optically pure carboxylic acids after cleavage. beilstein-journals.org

Table 2: Asymmetric Alkylation Reactions Using Imidazolidinone Auxiliaries

| Auxiliary/Substrate | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| N-Propionyl-(4S,5S)-diphenyl-imidazolidinone | Benzyl Bromide (BnBr) | NaHMDS | 88 | >98% (1:99 d.r.) | ingentaconnect.com |

| N-Propionyl-(4S,5S)-diphenyl-imidazolidinone | Methyl Iodide (MeI) | NaHMDS | 90 | >98% (1:99 d.r.) | ingentaconnect.com |

| NCPS-supported N-propionyl-imidazolidinone | Benzyl Bromide (BnBr) | NaHMDS | 92 | >99% | beilstein-journals.org |

| NCPS-supported N-propionyl-imidazolidinone | Ethyl Iodide (EtI) | NaHMDS | 88 | >99% | beilstein-journals.org |

| Wang resin-supported N-glycolate-imidazolidinone | Benzyl Bromide (BnBr) | LHMDS | 93 | 92% | scispace.com |

Derivatization and Functionalization Strategies

The imidazolidinone core is a versatile scaffold that can be readily modified at its nitrogen atoms or at the C2-carbonyl group, allowing for the synthesis of a diverse range of derivatives with tailored properties. atamanchemicals.comatamanchemicals.com

The nitrogen atoms of the this compound ring can be functionalized through various substitution reactions. atamankimya.com Acylation, for instance with propionyl chloride or acetic anhydride, is a common first step for its use as a chiral auxiliary. ingentaconnect.com Alkylation at the nitrogen positions is also feasible, leading to derivatives like 1-methyl-4,5-diphenyl-2-imidazolidinone, which has also been used as a chiral auxiliary. oup.com

More complex modifications can lead to the synthesis of related heterocyclic systems. For example, chiral 1,3-dimethyl-2-iminoimidazolidines, which are monocyclic guanidines, can be prepared from the corresponding imidazolidinone-derived ureas. capes.gov.br Furthermore, intramolecular hydroamidation of propargylic ureas provides a route to imidazolidin-2-ones and imidazol-2-ones, representing a powerful ring-synthesis strategy. acs.org Iron-catalyzed enantioselective ring-closing amination of urea-based substrates has also been reported to yield chiral 2-imidazolidinones. mdpi.com

The carbonyl group at the C2 position of the imidazolidinone ring can be transformed into other functional groups, notably a thione (C=S) or a hydrazone (C=N-NR₂).

The conversion to the corresponding 2-thione analog, 4,5-diphenyl-2-imidazolidinethione, is a common derivatization. scialert.netscispace.com This transformation can be achieved by reacting the parent diamine (1,2-diphenylethylenediamine) with carbon disulfide or by using thionating agents on the pre-formed imidazolidinone. scialert.netscispace.com For instance, 4,5-diphenyl-1H-imidazol-2-thiol can be prepared by the condensation of benzoin (B196080) with thiourea (B124793). scirp.org These thione derivatives are valuable in their own right, serving as ligands in coordination chemistry and as intermediates for further functionalization. scialert.netscispace.com The 5,5-diphenyl-2-thiohydantoin (B181291) derivative is also a well-known compound in this class. cymitquimica.com

Hydrazone analogs can be synthesized by the condensation of the C2-carbonyl group with hydrazine (B178648) or its derivatives. Studies have shown that reacting 5-imino-imidazolidinone derivatives with hydrazine hydrate (B1144303) can lead to the formation of monohydrazono or dihydrazono products, depending on the stoichiometry and the substrate. semanticscholar.org In other systems, derivatization with reagents like benzoic hydrazine is used to create stable hydrazone products for easier isolation and characterization. wiley-vch.de

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (1R,2R)-1,2-Diphenylethylenediamine |

| (1S,2S)-1,2-Diphenylethylenediamine |

| 1,3-Dipropionyl-trans-4,5-diphenylimidazolidin-2-one |

| 1-Methyl-4,5-diphenyl-2-imidazolidinone |

| 2-Imidazolidinethione |

| 4,5-Diphenyl-1H-imidazol-2-thiol |

| 4,5-Diphenyl-2-imidazolidinethione |

| This compound |

| 5,5-Diphenyl-2-thiohydantoin |

| Acetic anhydride |

| Aldehyde |

| Allyl bromide |

| Benzaldehyde |

| Benzoic hydrazine |

| Benzoin |

| Benzyl bromide |

| Boron enolate |

| Bu₂BOTf (Dibutylboron triflate) |

| Carbon disulfide |

| Carboxylic acid |

| Dibutylboron triflate |

| Diisopropylethylamine (DIPEA) |

| Enolate |

| Ethyl Iodide |

| Et₃N (Triethylamine) |

| Hydrazine |

| Hydrazine hydrate |

| Hydrazone |

| Imidazol-2-one |

| Isobutyraldehyde |

| LHMDS (Lithium hexamethyldisilazide) |

| Methyl Iodide |

| N-Acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one |

| N-benzylisatin |

| N-Propionyl-(4R,5R)-diphenyl-1-methyl-2-imidazolidinone |

| N-Propionyl-(4S,5S)-diphenyl-imidazolidinone |

| NaHMDS (Sodium hexamethyldisilazide) |

| Oxazolidinone |

| Propargyl urea (B33335) |

| Propionyl chloride |

| Thione |

| Thiourea |

| TiCl₄ (Titanium tetrachloride) |

| Tin(II) triflate |

| Titanium enolate |

| Triethylamine |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4,5-Diphenyl-2-imidazolidinone in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the molecular framework and the electronic environment of each atom can be constructed. The analysis confirms the cis relationship between the two phenyl groups in the meso isomer, which exhibits a plane of symmetry. nih.gov

The ¹H NMR spectrum of meso-4,5-diphenyl-2-imidazolidinone provides distinct signals corresponding to the different types of protons present in the molecule: those attached to the nitrogen atoms (N-H), the methine protons on the imidazolidinone ring (C-H), and the protons on the two phenyl rings. nih.gov

In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a broad singlet for the two equivalent N-H protons at approximately 5.01 ppm. nih.gov The two methine protons (at C-4 and C-5) are also chemically equivalent due to the molecule's symmetry and appear as a singlet at 5.17 ppm. nih.gov The aromatic protons of the ten phenyl ring positions appear as two multiplets in the range of 6.93-7.10 ppm. nih.gov

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

|---|---|---|---|

| N-H (Amide) | 5.01 | Broad Singlet | 2H |

| C-H (Imidazolidinone Ring) | 5.17 | Singlet | 2H |

| Ar-H (Phenyl Rings) | 6.93 - 7.10 | Multiplet | 10H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For meso-4,5-diphenyl-2-imidazolidinone, the spectrum displays signals corresponding to the carbonyl carbon, the methine carbons of the ring, and the various carbons of the phenyl groups.

The carbonyl carbon (C=O) of the cyclic urea (B33335) structure gives a characteristic signal downfield at approximately 163.5 ppm. nih.gov The two equivalent methine carbons (C-4 and C-5) of the imidazolidinone ring resonate at 61.8 ppm. nih.gov The aromatic carbons produce a set of signals at 127.0, 127.8, 128.0, and 137.0 ppm, corresponding to the different electronic environments of the carbons within the phenyl rings. nih.gov

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Carbonyl) | 163.5 |

| C-4 / C-5 (Imidazolidinone Ring) | 61.8 |

| Ar-C (Phenyl Rings) | 127.0 |

| Ar-C (Phenyl Rings) | 127.8 |

| Ar-C (Phenyl Rings) | 128.0 |

| Ar-C (Phenyl Rings) | 137.0 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques would be employed to unequivocally confirm the structural assignments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, it would confirm the coupling between the N-H protons and the adjacent C-H protons on the ring, helping to assign their proximity.

HSQC: An HSQC spectrum correlates protons directly to the carbons to which they are attached. This would definitively link the ¹H signal at 5.17 ppm to the ¹³C signal at 61.8 ppm, confirming their assignment to the C-H groups of the ring.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its cyclic urea (amide) structure. The two key vibrational modes are the carbonyl (C=O) stretch and the amine (N-H) stretch.

The carbonyl group (C=O) stretching vibration in a five-membered cyclic urea typically appears as a strong, sharp band in the region of 1700-1720 cm⁻¹. The N-H groups are expected to produce one or two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. The precise position and shape of these bands can be influenced by hydrogen bonding, which is known to occur in the solid state for this compound. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | ~1700 - 1720 |

| N-H | Stretch | ~3200 - 3400 |

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns.

For this compound (molecular formula C₁₅H₁₄N₂O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺•) at an m/z value corresponding to its monoisotopic mass of 238.1106. chemspider.com The presence of this peak confirms the elemental composition of the molecule.

Under electron ionization (EI) conditions, the molecular ion would be expected to undergo fragmentation. Likely fragmentation pathways could include:

Cleavage of Phenyl Groups: Loss of a phenyl radical (C₆H₅•) to produce a fragment ion.

Ring Fragmentation: Cleavage of the imidazolidinone ring, potentially through the loss of urea-related fragments, leading to characteristic lower-mass ions.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides unambiguous proof of the molecular structure of this compound, enabling definitive stereochemical assignment and detailed conformational analysis. The compound exists as two diastereomers: a meso compound with a cis relationship between the two phenyl groups and a chiral trans isomer (existing as a pair of enantiomers, 4R,5R and 4S,5S). nih.gov

The crystal structure of the meso-4,5-diphenyl-imidazolidin-2-one has been determined, confirming the cis relationship between the phenyl groups at the 4- and 5-positions of the imidazolidine (B613845) ring. nih.govnih.gov In the solid state, the dihedral angle between the two phenyl rings is 48.14 (6)°. nih.govnih.gov The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which link molecules into centrosymmetric dimers. nih.govnih.gov These dimers are further organized into a two-dimensional network through weak N-H···π(arene) interactions and π–π stacking, with centroid-centroid distances of 3.6937 (11) Å. nih.govnih.gov

Table 2: Selected Crystallographic Data for (4R,5R)-4,5-Diphenylimidazolidin-2-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C15H14N2O |

| Formula Weight | 238.28 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.123 (1) |

| b (Å) | 11.425 (2) |

| c (Å) | 15.785 (2) |

| V (ų) | 1284.6 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.232 |

| Temperature (K) | 90 |

The conformational analysis derived from these crystallographic studies reveals the specific puckering of the five-membered imidazolidinone ring and the spatial orientation of the bulky phenyl substituents. This precise structural information is fundamental for understanding the molecule's chemical properties and its potential applications as a precursor for chiral auxiliaries, catalysts, and ligands. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanical calculations, predominantly using Density Functional Theory (DFT), have been pivotal in mapping out the intricate details of reactions involving imidazolidinone structures. These computational approaches allow for a detailed examination of reaction pathways that are often difficult to probe experimentally.

DFT calculations have been successfully employed to clarify reaction mechanisms. For instance, in the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, computational studies have provided clear evidence for a two-step reaction mechanism. acs.org These calculations identified the transition states for various pathways, including the N-5-exo-dig cyclization. acs.org The theoretical investigation of the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) via the urea (B33335) method also relied on DFT to model the reaction process, including the structures of reactants, intermediates, and transition states. researchgate.net

The authenticity of calculated transition states is often verified through vibrational analysis and Intrinsic Reaction Coordinate (IRC) calculations, which confirm that the identified transition state connects the correct reactants and products on the potential energy surface. researchgate.net Such computational scrutiny has been applied to understand various reactions, including those catalyzed by imidazolidinone derivatives in organocatalysis. researchgate.netethz.ch

A critical aspect of understanding reaction mechanisms is the analysis of the energetic landscape, with Gibbs free energy (ΔG) being a key thermodynamic parameter. Computational studies on the formation of imidazolidin-2-one from propargylic urea have detailed the Gibbs free energy profile of the reaction. acs.org These studies reveal the energy barriers (activation energies) and the relative stabilities of intermediates and products. For example, the deprotonation of the urea substrate by a base was found to be a slightly endergonic process, and a correlation was established between the pKa of the base and the deprotonation energy. acs.org

The Gibbs free energy profile for the formation of a related imidazol-2-one derivative was also computed, comparing different mechanistic routes. acs.org The calculated energy barriers can explain experimental observations, such as reaction rates and product distributions. For instance, in base-catalyzed cyclization, the transition state for cyclization was found to have a low energy barrier (ΔG‡ = 12.5 kcal/mol), consistent with rapid reaction kinetics. In contrast, a nickel-mediated pathway involved a higher energy barrier (ΔG‡ = 18.7 kcal/mol).

| Reaction Pathway | Catalyst/Mediator | Gibbs Free Energy of Activation (ΔG‡) |

|---|---|---|

| Base-Catalyzed Cyclization | Base | 12.5 kcal/mol |

| Nickel-Mediated Cyclization | Nickel | 18.7 kcal/mol |

Stereochemical Predictions and Transition State Analysis

Computational methods are powerful tools for predicting and rationalizing the stereochemical outcomes of reactions catalyzed by chiral imidazolidinones.

In asymmetric organocatalysis, imidazolidinone catalysts are known to control the facial selectivity of nucleophilic attack on iminium ions. princeton.edu Computational studies have been crucial in explaining why certain reactions proceed with a specific facial selectivity, which can sometimes be contrary to established models. researchgate.net For example, in a (4+3)-cycloaddition reaction, computations using M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) levels of theory showed that the iminium ion derived from a chiral imidazolidinone directs the incoming nucleophile to the more sterically crowded face. researchgate.net This counterintuitive selectivity was attributed to the conformational arrangement of a benzyl (B1604629) group on the catalyst, which reorganizes to minimize intramolecular steric interactions. researchgate.net

The formation of iminium ions from α,β-unsaturated aldehydes and imidazolidinone catalysts can lead to (E)- and (Z)-isomers, and their relative populations and reactivities are key to understanding enantioselectivity. researchgate.net DFT calculations have been used to study the structures and energies of these isomeric iminium ions. researchgate.net

The conformational flexibility of the imidazolidinone ring and its substituents plays a critical role in catalysis. Theoretical studies have investigated the different possible conformers and their relative energies. ethz.chethz.ch For instance, in phenylalanine-derived imidazolidinone catalysts, the interplay of two gauche conformers is thought to be important for achieving high levels of enantioselectivity. ethz.ch One conformer may be responsible for a highly preorganized iminium ion geometry, while the other provides effective shielding of one face of the electrophile. ethz.ch

NMR analysis, in conjunction with computational modeling, has been used to determine conformer populations. ethz.ch These studies highlight how non-covalent interactions, such as CH-π interactions, can stabilize certain conformations and influence the stereochemical outcome of a reaction. ethz.ch

Conformational Analysis and Molecular Modeling

Conformational analysis of 4,5-diphenyl-2-imidazolidinone and its derivatives provides insights into their three-dimensional structure and how this structure influences their chemical behavior. lumenlearning.com Molecular modeling techniques, ranging from semi-empirical methods like RM1 to more rigorous DFT calculations, have been applied to study the conformations of these molecules. scielo.brtandfonline.com

Intramolecular Interactions, e.g., Cation-π

The conformation of this compound derivatives, particularly in their catalytically active forms, is significantly influenced by a variety of intramolecular non-covalent interactions. psu.edu Among these, the cation-π interaction is a crucial force, especially in the context of organocatalysis where cationic intermediates are formed. psu.edunih.gov

Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to explore the stable conformations of these molecules. nih.govresearchgate.net When the imidazolidinone nitrogen reacts with a substrate to form a cationic iminium ion, the phenyl substituents at the C4 and C5 positions can engage in stabilizing cation-π interactions with the newly formed charged center. nih.govresearchgate.net DFT calculations have identified low-energy conformations where a phenyl ring is positioned directly over the iminium ion. nih.govresearchgate.net This interaction helps to rigidify the molecular structure, which has significant implications for stereocontrol in catalytic reactions. psu.edunih.gov X-ray analysis of related cationic systems has confirmed this face-to-face arrangement, with distances between the interacting rings measured at approximately 3.4 Å, providing unambiguous evidence for the conformation-governing role of the cation-π interaction. psu.edu

| Interaction Type | Description | Typical Method of Study | Key Findings/Observations |

|---|---|---|---|

| Cation-π | An attractive, non-covalent force between a cation (e.g., an iminium ion) and the electron-rich face of a phenyl group. nih.gov | DFT Calculations (e.g., M06-2X functional), X-Ray Crystallography. psu.edunih.govresearchgate.net | Favors conformations where a phenyl ring shields one face of the cationic center, influencing stereoselectivity. psu.edunih.gov Interaction distance is ~3.4 Å. psu.edu |

| π–π Stacking | Interaction between aromatic rings. researchgate.net | X-Ray Diffraction, Hirshfeld Surface Analysis. researchgate.net | Contributes to the formation of supramolecular assemblies in the solid state. researchgate.net |

| C–H⋯π | Interaction of a C-H bond with a π system. researchgate.net | X-Ray Diffraction, Hirshfeld Surface Analysis. researchgate.net | Guides the formation of 3D supramolecular architectures. researchgate.net |

Ligand-Substrate Interactions in Catalytic Systems

In catalytic applications, the imidazolidinone framework acts as a scaffold or ligand that interacts with the substrate to facilitate a chemical transformation. Computational studies are vital for understanding the complex interplay of forces between the catalyst and substrate within the transition state, which ultimately determines the reaction's efficiency and stereoselectivity. nih.govosti.gov

A common application of imidazolidinone catalysts is in asymmetric cycloaddition reactions. researchgate.net The catalytic cycle typically begins with the formation of a covalent iminium ion intermediate between the catalyst and an unsaturated substrate. nih.govresearchgate.net The stereochemical outcome of the subsequent reaction is dictated by the specific non-covalent interactions within the transition state assembly.

Computational modeling using DFT methods, such as the M06-2X functional, has been successfully applied to rationalize the enantioselectivity of these reactions. nih.govresearchgate.net For instance, in an imidazolidinone-catalyzed [4+3] cycloaddition, the intramolecular cation-π interaction involving one of the catalyst's phenyl groups effectively blocks one face of the reactive iminium ion. nih.gov This forces the incoming nucleophile to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer. nih.gov Theoretical models of the transition states for the formation of both the major and minor enantiomers allow for the calculation of their relative activation energies, providing a quantitative explanation for the observed stereoselectivity. nih.gov These studies show that even subtle conformational adjustments in the catalyst-substrate complex can lead to significant differences in activation barriers. researchgate.net

| Catalytic System | Computational Method | Interaction Analyzed | Key Computational Finding |

|---|---|---|---|

| Imidazolidinone-catalyzed [4+3] Cycloaddition | DFT: M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) nih.gov | Cation-π interaction in the transition state. nih.gov | The transition state leading to the major enantiomer is energetically favored over the one leading to the minor enantiomer due to stabilizing non-covalent interactions. nih.gov |

| Gold-catalyzed Alkene Hydroamination | Kinetic Studies & DFT beilstein-journals.org | Electronic effects of phosphine (B1218219) ligands on the gold center. beilstein-journals.org | Ligands with greater π-acceptor character lead to faster reaction rates, highlighting the importance of ligand electronic tuning. beilstein-journals.org |

| Ruthenium-catalyzed Water Oxidation | DFT diva-portal.org | Influence of anionic ligands on the metal's redox properties and ligand dissociation. diva-portal.org | Anionic ligands were shown to facilitate the dissociation of other ligands to form the active catalyst and lower the redox potential of the metal center. diva-portal.org |

Applications in Organic Synthesis and Catalysis

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The imidazolidinone ring system serves as a highly effective chiral director in a variety of chemical reactions. researchgate.net Its utility stems from the predictable facial bias it imparts to reacting molecules, enabling the synthesis of enantiomerically enriched products. These cyclic ureas can be used as precursors for valuable vicinal diamines, which are important building blocks in organic and medicinal chemistry. nih.gov

The design of chiral auxiliaries based on the 4,5-diphenyl-2-imidazolidinone framework leverages its inherent stereochemical features. The two phenyl groups at the C4 and C5 positions create a rigid conformation that effectively shields one face of the molecule. When an acyl group is attached to one of the nitrogen atoms, this steric hindrance directs incoming reagents to the opposite, less-hindered face of the enolate, leading to high levels of diastereoselectivity.

The synthesis of these chiral auxiliaries is well-established. A common and straightforward method involves the carbonylation of variously substituted chiral diamines. nih.gov For instance, enantiopure (1R,2R)- or (1S,2S)-1,2-diphenylethylenediamine can be treated with a carbonylating agent like phosgene (B1210022) or its equivalents to yield the corresponding chiral this compound. Another approach involves the copper-catalyzed ring opening of a chiral 1,1'-diBoc-2,2'-biaziridine with Grignard reagents, which provides N-differentiated products and allows for two carbon-carbon bond constructions concurrently with the imidazolidinone formation. researchgate.net

More recent and novel synthetic methods have also been developed. One such method involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles to produce 4-substituted imidazolidin-2-ones with high regioselectivity. nih.govresearchgate.net

Chiral imidazolidinone auxiliaries, including the 4,5-diphenyl derivative, have demonstrated exceptional ability to control stereochemistry in carbon-carbon bond-forming reactions. organic-chemistry.orgnews-medical.net The auxiliary is first acylated, and the resulting N-acyl imidazolidinone is then deprotonated to form a chiral enolate. This enolate reacts with electrophiles with a high degree of facial selectivity, dictated by the bulky phenyl groups of the auxiliary.

A notable application is in asymmetric aldol (B89426) reactions. Fischer carbene complexes featuring a chiral imidazolidinone have been used to mediate aldol reactions, yielding products with high diastereoselectivity. acs.org After the reaction, the chiral auxiliary can be cleaved under mild conditions, often hydrolytically, to release the chiral product and recover the auxiliary for reuse, a key advantage in asymmetric synthesis. rsc.org

| Reaction Type | Electrophile | Key Feature | Outcome |

| Aldol Reaction | Aldehydes | Formation of a chiral enolate from an N-acyl imidazolidinone. | High diastereoselectivity in the formation of β-hydroxy carbonyl compounds. acs.org |

| Alkylation | Alkyl Halides | The chiral auxiliary shields one face of the enolate. | Enantiomerically enriched α-alkylated carbonyl compounds are produced. |

| Michael Addition | α,β-Unsaturated Carbonyls | Diastereoselective conjugate addition of the chiral enolate. | Formation of chiral 1,5-dicarbonyl compounds. |

Contributions to Asymmetric Catalysis

Beyond its role as a stoichiometric chiral auxiliary, the this compound structure is central to the development of powerful asymmetric catalysts, both in organocatalysis and transition metal-based catalysis.

The most prominent application of the this compound scaffold in organocatalysis is in the form of MacMillan catalysts. daicelchiraltech.cntcichemicals.com These second-generation imidazolidinone catalysts, developed by David MacMillan and his group, operate through iminium ion activation. core.ac.ukprinceton.edu The catalyst, a secondary amine salt, reversibly condenses with α,β-unsaturated aldehydes to form a chiral iminium ion. core.ac.uk This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, activating it towards nucleophilic attack. core.ac.uk

The benzyl (B1604629) group derived from phenylalanine in the first-generation catalysts, or the more rigid structure provided by the diphenyl groups in later iterations, effectively blocks one face of the iminium ion, directing the approach of the nucleophile to the opposite face and thereby ensuring high enantioselectivity. core.ac.ukprinceton.edu

These catalysts have been successfully applied to a wide range of transformations:

Diels-Alder Reactions: Catalyzing the reaction between α,β-unsaturated aldehydes and dienes to produce chiral cyclohexene (B86901) derivatives with excellent enantioselectivity. tcichemicals.comcore.ac.ukprinceton.edu

Friedel-Crafts Alkylations: Enabling the enantioselective addition of electron-rich arenes to α,β-unsaturated aldehydes. princeton.edu

Conjugate Additions: Facilitating the 1,4-addition of various nucleophiles, including malonates and thiols, to unsaturated aldehydes. core.ac.uk

1,3-Dipolar Cycloadditions: Used in the synthesis of polyfunctionalized 4-isoxazoline scaffolds from nitrones and unsaturated aldehydes. acs.org

Transfer Hydrogenations: Achieving the enantioselective reduction of α,β-unsaturated aldehydes. core.ac.uk

Table: Performance of MacMillan-type Catalysts in Select Reactions

| Reaction | Substrates | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Diels-Alder | Acrolein, Cyclopentadiene | 5-10 | 82-99 | 86-94 | core.ac.ukprinceton.edu |

| Friedel-Crafts | Cinnamaldehyde, N,N-Dimethylaniline | 20 | 81 | 93 | princeton.edu |

The nitrogen atoms within the this compound ring can act as ligands, coordinating with transition metals to form chiral catalysts. The C2-symmetric backbone is adept at creating a defined chiral pocket around the metal center, which is essential for enforcing stereoselectivity in catalytic reactions. nih.gov

Derivatives of this compound have been fashioned into ligands for various metal-catalyzed processes. For example, chiral 1,3-dimethyl-2-iminoimidazolidines, prepared from the corresponding imidazolidinone, have been used in asymmetric alkylative esterifications. capes.gov.br The nitrogen atoms of the imidazolidinone can coordinate with metals like nickel (II) or copper (I), making them suitable for reactions such as oxidative addition/reductive elimination cycles. While direct applications of the parent this compound as a ligand are part of a broader class of N-heterocyclic ligands, the principles are well-demonstrated. mdpi.comresearchgate.net The development of phosphine-functionalized derivatives, for instance, can bridge the gap to photoredox catalysis, where the imidazolidinone framework would serve to hold a catalytically active metal in a specific chiral environment. acs.org

Development of Novel Synthetic Methodologies

Research continues to expand the utility of the imidazolidinone core, leading to new synthetic methods. gifu-pu.ac.jp Recent advancements include the synthesis of 4-imidazolidinones from various diamides and ethynyl (B1212043) benziodoxolones via a double Michael-type addition, a novel reaction mode for hypervalent iodine compounds. gifu-pu.ac.jp This method allows for the diastereoselective synthesis of cis-2,5-disubstituted 4-imidazolidinones from peptides. gifu-pu.ac.jp Another innovative approach is the acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas, which can form cyclic imidazolinium cations that are then trapped by nucleophiles to generate substituted imidazolidinones. nih.gov These new methodologies not only provide more efficient access to the core structure but also open avenues for creating a wider diversity of derivatives for applications in catalysis and medicinal chemistry. nih.govresearchgate.netgifu-pu.ac.jp

Enabling Access to Complex Heterocyclic Architectures

The rigid, chiral scaffold of this compound and its derivatives has proven to be a valuable asset in the stereocontrolled synthesis of complex heterocyclic systems. These structures are of significant interest due to their prevalence in biologically active compounds and natural products. The inherent stereochemistry of the imidazolidinone core can be effectively transferred to new stereocenters, guiding the formation of intricate three-dimensional architectures. This has been particularly impactful in cycloaddition reactions, multicomponent reactions, and cascade sequences, which are powerful strategies for rapidly building molecular complexity.

One of the prominent applications of imidazolidinone derivatives is in [3+2] cycloaddition reactions. For instance, derivatives of parabanic acid, such as 2-thioxoimidazolidine-4,5-diones, have been utilized as dipolarophiles in reactions with nitrile imines. preprints.org These reactions, which can be promoted by methods like drop-by-drop addition of a base or diffusion mixing, lead to the formation of spiro-conjugated heterocycles containing both imidazolidine (B613845) and 1,2,4-thiadiazoline fragments. preprints.org The regioselectivity of such cycloadditions is a critical aspect, and studies have shown that with 5-methylidenehydantoin, the terminal nitrogen atom of the nitrile imine connects to the more sterically hindered carbon atom of the double bond, resulting in a 5-disubstituted pyrazoline ring. nih.gov

The imidazolidinone framework has also been instrumental as a catalyst in constructing heterocyclic scaffolds. Second-generation MacMillan catalysts, which feature an imidazolidinone core, have been shown to significantly accelerate the enantioselective 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes. nih.gov This catalytic approach provides access to highly functionalized 4-isoxazolines with good to excellent enantiomeric ratios, often at room temperature and with dramatically reduced reaction times. nih.gov The versatility of these catalysts highlights the tunability of the imidazolidinone structure to achieve high levels of stereocontrol.

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex heterocycles, and imidazolidinone-related structures play a role in this area as well. mdpi.comnih.gov MCRs are processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. nih.gov While direct involvement of this compound in a wide array of MCRs is still an expanding area of research, the synthesis of the imidazolidinone core itself can be achieved through multicomponent strategies. mdpi.com For example, a pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com This method involves the in situ formation of a Schiff base, followed by reduction and cyclization, showcasing an efficient route to these valuable chiral auxiliaries. mdpi.com

The development of cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, has also benefited from the application of imidazolidinone-derived catalysts. These complex reaction sequences allow for the rapid construction of polycyclic and densely functionalized heterocyclic systems from simple starting materials. The ability of chiral imidazolidinones to control the stereochemical outcome of the initial bond-forming event is crucial for the success of the entire cascade.

The following table summarizes representative examples of the synthesis of complex heterocyclic architectures involving imidazolidinone derivatives.

Table 1: Synthesis of Complex Heterocyclic Architectures

| Reactants | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Thioxoimidazolidine-4,5-diones, Hydrazonoyl chlorides | Triethylamine | Spiro-conjugated imidazolidine and 1,2,4-thiadiazoline | ~5-15% increase with diffusion mixing | preprints.org |

| Nitrones, Arylpropionaldehydes | Second-generation MacMillan catalyst (hydrochloride salt) | 4-Isoxazolines | Good to excellent enantiomeric ratios | nih.gov |

| 5-Methylidenehydantoin, Nitrile imines | - | 5-Disubstituted pyrazoline ring | - | nih.gov |

| trans-(R,R)-Diaminocyclohexane, Aldehydes, Carbonyldiimidazole | - | 1,3-Disubstituted imidazolidin-2-ones | 55-81% | mdpi.com |

| Thioaurone derivatives, Nitrilimines | Toluene (reflux) | Spiropyrazolines | 60-80% | mdpi.com |

Advanced Derivatives and Their Mechanistic Studies

Structural Diversification Strategies

The core scaffold of 4,5-Diphenyl-2-imidazolidinone serves as a versatile platform for chemical modification. Strategies for structural diversification are primarily centered on the introduction of various functional groups and the creation of larger, hybrid molecules to fine-tune the compound's pharmacological profile.

The functional modulation of the 4,5-diphenyl-imidazolidinone scaffold is frequently achieved by introducing a variety of substituents. This approach allows for the systematic alteration of the molecule's steric, electronic, and lipophilic properties, which in turn influences its biological activity. For instance, the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles represents a key strategy where different benzyl (B1604629) bromide derivatives are coupled to the core structure. scirp.org This allows for the exploration of a wide chemical space to optimize interactions with biological targets.

Another strategy involves the introduction of heterocyclic moieties. The synthesis of 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP) is a notable example where a chloropyridine group is added, resulting in a compound with significant cytotoxic properties against cancer cells. nih.gov Furthermore, the attachment of large polycyclic aromatic hydrocarbons, such as in 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI), has been explored to develop derivatives with unique solvatofluorochromic properties, demonstrating that functional modulation is not limited to biological activity but extends to materials science applications. rsc.org These modifications are often guided by a bottom-up molecular tuning approach to develop compounds with specific, desired functions. rsc.org

| Core Structure | Substituent Introduced | Resulting Derivative Class | Observed Functional Modulation | Reference |

|---|---|---|---|---|

| 4,5-diphenyl-1H-imidazol-2-thiol | Benzyl bromide derivatives | 2-(benzylthio)-4,5-diphenyl-1H-imidazoles | Enhanced antibacterial activity | scirp.org |

| 4,5-diphenyl-1H-imidazole | Chloropyridine moiety | 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP) | Potent apoptosis induction in cancer cells | nih.gov |

| 4,5-diphenyl-1H-imidazole | Anthracene group | 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) | Environmentally sensitive fluorescence (solvatofluorochromism) | rsc.org |

A sophisticated strategy in drug design involves the creation of hybrid molecules that combine two or more pharmacophores into a single entity. This approach aims to leverage the biological activities of the constituent parts, potentially leading to synergistic effects or multi-target activity. In the context of 4,5-diphenyl-imidazolidinone, a prominent example is the synthesis of hybrid structures containing both imidazole (B134444) and benzimidazole (B57391) motifs. scirp.org The rationale is that since both individual moieties possess significant biological properties, their combination could lead to compounds with enhanced potency. scirp.org

This concept has been expanded to include other benzazole structures. Research has demonstrated the synthesis of indole (B1671886) derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties. nih.gov Such molecular hybridization is a powerful tool in modern drug discovery. nih.gov For example, benzimidazole–triazole hybrids have been developed as anti-proliferative agents that can interact with DNA. nih.gov The design of these complex architectures often involves multi-step synthetic routes, such as the coupling of 4,5-diphenyl-imidazol-2-thiol with 2-(chloromethyl)-1H-benzimidazoles to yield 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles. scirp.org

Investigation of Molecular Interactions at the Cellular/Enzymatic Level

Understanding how these advanced derivatives exert their effects requires detailed investigation at the molecular level. Studies have focused on identifying specific enzyme targets and elucidating their influence on critical cellular signaling pathways involved in cancer and microbial infections.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids, producing lipid mediators involved in inflammation. frontiersin.orgnih.gov Specifically, 15-lipoxygenase-1 (ALOX15) is a key enzyme in this process, and its inhibition is a promising strategy for controlling inflammatory conditions. nih.gov Derivatives of this compound have been identified as potential inhibitors of ALOX15. The inhibition of this enzyme can prevent the formation of lipid peroxides, such as 13-hydroperoxyoctadecadienoic acid (13-HpODE), which are implicated in regulated cell death pathways like ferroptosis. nih.gov The development of potent ALOX15 inhibitors from this class of compounds could therefore interfere with cell death associated with excessive inflammation. nih.gov The functional role of ALOX15 is significant, as its activity is linked to the differentiation and function of immune cells, and its dysregulation is associated with inflammatory diseases. nih.govmdpi.com

A significant area of research for this compound derivatives is their potential as anticancer agents that induce programmed cell death, or apoptosis. Studies have revealed that these compounds can modulate key signaling pathways that are often dysregulated in cancer.